D-Gluconolactone vs. Magnesium Chloride in Tofu Coagulation: Superior Yield and Textural Performance
In a direct head-to-head comparison of coagulant types (magnesium chloride, calcium chloride, calcium sulfate, and glucono-δ-lactone) for persimmon powder-added tofu, tofu coagulated with D-gluconolactone demonstrated superior yield, hardness, chewiness, crispness, and overall acceptability compared to all other coagulants tested [1]. Yield, hardness, chewiness, and crispness values were significantly higher for GDL-coagulated tofu than those obtained with MgCl₂, CaCl₂, or CaSO₄ [1]. The study also reported lower L value, a value, pH, soaking-solution turbidity, and total aerobic bacterial counts in GDL-coagulated tofu relative to other coagulants [1].
| Evidence Dimension | Tofu yield, textural properties, and overall acceptability |
|---|---|
| Target Compound Data | Higher yield, hardness, chewiness, crispness, and overall acceptability than all other coagulants tested |
| Comparator Or Baseline | Magnesium chloride (MgCl₂), calcium chloride (CaCl₂), calcium sulfate (CaSO₄) |
| Quantified Difference | Yield, hardness, chewiness, and crispness significantly higher for GDL (statistical significance reported; exact numerical values not extracted in abstract) |
| Conditions | Persimmon powder-added tofu preparation; coagulant comparison under identical processing conditions |
Why This Matters
For industrial tofu and plant-based protein manufacturers, GDL delivers quantifiably higher yield and superior textural quality relative to salt-based coagulants, directly impacting production economics and consumer acceptability.
- [1] Kim, D.-S.; et al. Effect of Different Coagulants on Quality of Tofu Incorporated with Persimmon Fruit Powder. Journal of the Korean Society of Food Science and Nutrition 2011, 40, 1431-1438. View Source
